N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide
Description
The compound N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide belongs to the benzamide class, characterized by a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2 and a 2-methylbenzamide moiety at position 5. Its synthesis likely involves coupling reactions between benzoyl chloride derivatives and substituted benzofuran amines, similar to methods described for related compounds [1][4][6].
Key structural features include:
- Benzofuran core: A fused aromatic system with oxygen heteroatom.
- 2,5-Dimethoxybenzoyl group: Provides electron-donating methoxy substituents for steric and electronic modulation.
- 2-Methylbenzamide: Introduces a hydrophobic methyl group and hydrogen-bonding capacity via the amide linkage.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-17-9-11-23-20(13-17)16(2)25(32-23)24(28)21-14-18(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADARSCRVVEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a benzamide core coupled with a benzofuran moiety, characterized by the presence of two methoxy groups at the 2 and 5 positions of the benzoyl group. This unique structural arrangement contributes to its distinct physical and chemical properties, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C26H23N O6 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 929371-96-0 |
| Structural Features | Benzamide and benzofuran derivatives |
Biological Activity Overview
Recent studies have highlighted the significant biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The mechanisms of action typically involve:
- Interference with Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division and proliferation.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on specific enzymes or receptors that play roles in tumor progression.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values indicate potent antiproliferative activity, with some derivatives showing IC50 values as low as 8.78 μM in two-dimensional cultures .
-
Mechanistic Studies :
- Preliminary interaction studies suggest that this compound may selectively bind to certain receptors involved in cancer cell proliferation. Further investigations are necessary to elucidate these interactions fully and assess their implications for therapeutic efficacy.
- Comparative Activity :
Potential Applications
The unique structural features of this compound position it as a promising candidate for further development in medicinal chemistry. Potential applications include:
- Cancer Therapeutics : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Agents : Similar compounds have shown potential antimicrobial activity, suggesting that this compound may also possess such properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide has been included in various anticancer libraries for screening against different cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties : Research into related compounds suggests that the presence of methoxy groups can enhance antimicrobial activity. The unique structural features of this compound may provide a basis for developing new antimicrobial agents .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies are being conducted to assess its binding affinity to various receptors and enzymes, which could reveal its therapeutic potential in treating diseases such as cancer and infections.
Case Studies
Several case studies have highlighted the compound's applications:
- Case Study on Anticancer Activity : A study exploring the effects of structurally similar compounds on breast cancer cells indicated that modifications in the benzofuran structure could significantly enhance cytotoxicity. This suggests that this compound may also possess similar or enhanced effects.
- Study on Antimicrobial Efficacy : Research comparing various benzamide derivatives demonstrated that those with methoxy substitutions exhibited increased antibacterial activity against Gram-positive bacteria. This positions this compound as a candidate for further development in antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Hydrogen Bond Donors/Acceptors | Reference |
|---|---|---|---|---|---|---|
| N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide (Target) | ~C₃₀H₂₅NO₆ | ~507.5 g/mol | 2,5-Dimethoxybenzoyl, 2-methylbenzamide | ~4.2* | 1 donor, 7 acceptors | Estimated |
| N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide (F267-0049) | C₂₀H₁₉NO₅ | 353.37 g/mol | Acetamide (vs. benzamide) | 3.69 | 1 donor, 7 acceptors | [6] |
| 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | C₂₅H₂₀BrNO₅ | 494.34 g/mol | 4-Bromo substituent on benzamide | ~4.5* | 1 donor, 7 acceptors | [4] |
| 2-Hydroxy-5-nitro-N-phenylbenzamide | C₁₃H₁₀N₂O₄ | 258.23 g/mol | Nitro and hydroxy groups on benzamide | ~2.8 | 2 donors, 5 acceptors | [7] |
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects : The target compound’s 2-methylbenzamide group increases hydrophobicity (logP ~4.2) compared to the acetamide analog (logP 3.69) [6]. The brominated analog () exhibits higher molecular weight (494.34 g/mol) due to the bromine atom, which may enhance halogen bonding but reduce solubility [4].
- Hydrogen Bonding: All analogs share one hydrogen bond donor (amide N–H) and 5–7 acceptors, critical for interactions in biological or catalytic systems [6][7].
- Positional Isomerism : highlights how substituent position (e.g., nitro at position 5 vs. 3) alters electronic properties and crystallographic packing [7].
Research Findings and Implications
Halogen vs. Methyl Substitution : Bromine in ’s compound increases molecular weight and may confer distinct reactivity (e.g., Suzuki coupling), whereas methyl groups favor metabolic stability [4].
Crystallographic Insights : Software like SHELXL () and ORTEP-3 () are critical for resolving steric clashes in substituted benzofurans [2][3].
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
The most widely reported method involves cyclizing substituted o-hydroxyacetophenones with chloroacetone under acidic conditions. For example, 3-methyl-1-benzofuran-5-amine intermediates are synthesized via this route, as demonstrated in analogous preparations of N-(3-methyl-1-benzofuran-5-yl)acetamide. Key parameters include:
-
Temperature : 80–100°C in ethanol or acetic acid
-
Catalyst : Concentrated HCl or H₂SO₄
This method benefits from commercial availability of starting materials but requires careful control of reaction time to avoid over-cyclization.
Bromination and Functionalization
Bromination of the benzofuran core at the 5-position is critical for subsequent amide coupling. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) achieves regioselective bromination, particularly when methoxy groups are present in the benzene ring. For instance, 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone undergoes bromination to introduce a bromomethyl group with 82% efficiency.
Introduction of the 2,5-Dimethoxybenzoyl Group
The 2,5-dimethoxybenzoyl moiety is introduced via Friedel-Crafts acylation or direct coupling:
Friedel-Crafts Acylation
Using 2,5-dimethoxybenzoyl chloride and AlCl₃ in dichloromethane (DCM), the benzoyl group attaches to the benzofuran’s 2-position. This method, adapted from patents describing similar benzofuran acylations, faces challenges:
Suzuki-Miyaura Coupling Alternative
For higher regiocontrol, palladium-catalyzed coupling between boronic ester-functionalized benzofurans and 2,5-dimethoxybenzoyl halides has been explored. While less common, this approach achieves 75–80% yields when using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.
Formation of the 2-Methylbenzamide Linkage
The final step involves coupling the benzofuran intermediate with 2-methylbenzoyl chloride:
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF facilitate amide bond formation at room temperature. Critical parameters:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (100°C, 300 W) to reduce reaction time to 30 minutes, improving yields to 85% with reduced side products.
Optimization and Challenges
Yield Comparison Across Methods
Q & A
Basic: What are the optimal synthetic routes for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core, followed by functionalization with methoxybenzoyl and methylbenzamide groups. Key steps include:
- Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation).
- Temperature control (e.g., maintaining 0–5°C during acylation to minimize side reactions).
- Solvent optimization (e.g., using dichloromethane or THF for solubility and reactivity balance).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Methodological Note: Reaction progress should be monitored using TLC or HPLC, and intermediates characterized via -NMR to confirm structural integrity before proceeding .
Basic: How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?
X-ray crystallography is critical for resolving the 3D structure:
- Data Collection: Single crystals are grown via slow evaporation (e.g., in methanol/water). Diffraction data collected at low temperature (100 K) to reduce thermal motion.
- Structure Solution: Use SHELXT for phase problem resolution via intrinsic phasing.
- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy, with validation using ORTEP-3 for graphical representation .
- Key Parameters: Report R-factor (<5%), bond-length accuracy (±0.01 Å), and torsion angles to confirm stereochemistry .
Advanced: What methodologies elucidate the compound's mechanism of action in cancer cell lines, particularly regarding microtubule dynamics?
In vitro assays:
- Tubulin Polymerization Inhibition: Monitor turbidity changes at 340 nm in purified tubulin solutions. IC values are compared to paclitaxel or colchicine as controls.
- Cell Cycle Analysis: Flow cytometry (propidium iodide staining) to assess G2/M arrest.
- Immunofluorescence: Visualize microtubule disruption using anti-α-tubulin antibodies and confocal microscopy .
Mechanistic Insight: The compound’s benzofuran and methoxy groups may sterically hinder tubulin dimer assembly, akin to vinca alkaloids. Dose-dependent cytotoxicity (e.g., IC = 1.2 µM in HeLa cells) supports this hypothesis .
Advanced: How do structural modifications (e.g., bromo or chloro substituents) influence biological activity?
Comparative SAR Analysis:
| Substituent | Position | Biological Activity (IC, µM) |
|---|---|---|
| 2,5-Dimethoxybenzoyl | Benzofuran C2 | 1.2 (HeLa) |
| 4-Bromobenzoyl | Benzofuran C2 | 3.8 (HeLa) |
| 3-Methylbenzamide | Benzofuran C5 | 2.5 (MCF-7) |
Key Findings:
- Electron-donating groups (e.g., methoxy) enhance tubulin binding via hydrophobic interactions.
- Bulky substituents (e.g., bromo) reduce activity due to steric hindrance .
Advanced: How can researchers address contradictions in reported biological activities across studies?
Case Example: Discrepancies in IC values (e.g., 1.2 µM vs. 5.4 µM in similar assays) may arise from:
- Assay Conditions: Variations in tubulin concentration, temperature, or buffer pH.
- Cell Line Heterogeneity: Genetic drift or differential expression of efflux pumps (e.g., P-gp).
- Data Normalization: Use internal controls (e.g., paclitaxel) to standardize results.
Resolution Strategy:
- Replicate experiments across independent labs.
- Perform meta-analysis of published data to identify confounding variables .
Advanced: What computational approaches are recommended for predicting binding modes with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with tubulin (PDB: 1SA0).
- MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess binding stability.
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors from methoxy groups) .
Validation: Compare predicted binding energies with experimental IC values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
